Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is a complex organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a furan derivative, followed by esterification and subsequent reactions to introduce the acrylate group. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid can yield 5-nitrofuran-2-carbaldehyde . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of catalysts, such as gold composite on nickel oxide with potassium carbonate, can facilitate oxidative esterification and aldol condensation reactions, leading to the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative with similar ester functionality.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with a nitro group, but with different substituents on the aromatic ring.
Uniqueness
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and ester groups, along with the furan ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-7-13-6-8-15(22-13)14-10-12(17(19)20)5-4-11(14)2/h4-10H,3H2,1-2H3/b9-7+ |
InChI Key |
JYVKYNLSKCUEOT-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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